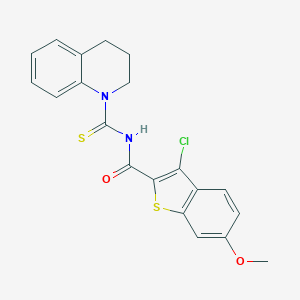
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB belongs to the class of benzamide derivatives and has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide exerts its biological effects by binding to specific proteins and modulating their function. One of the key targets of this compound is the protein Hsp70, which plays a crucial role in protein folding and degradation. This compound binds to the ATP-binding site of Hsp70 and prevents its function, leading to the accumulation of misfolded proteins and ultimately cell death.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. This compound has also been found to modulate the immune system by inhibiting the activation of T cells and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is its specificity towards its target proteins. This compound has been found to exhibit minimal off-target effects, making it a valuable tool for studying the function of specific proteins. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another potential direction is the study of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the use of this compound as a tool for studying the function of Hsp70 and other target proteins in various cellular processes is an exciting area of research.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been found to exhibit potential therapeutic applications in various scientific research fields. One of the key areas of interest is cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting the protein Hsp70, which is overexpressed in many cancer cells. This compound binds to Hsp70 and prevents its function, leading to the death of cancer cells.
In addition to cancer research, this compound has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are key proteins involved in the pathogenesis of these diseases.
Propiedades
Fórmula molecular |
C18H17N3O2 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-17-10-6-15(7-11-17)20-18(22)14-4-8-16(9-5-14)21-13-3-12-19-21/h3-13H,2H2,1H3,(H,20,22) |
Clave InChI |
OGVXOKUTICPLPN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(ethylanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250153.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B250154.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B250156.png)
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(3,5-dimethylphenoxy)acetamide]](/img/structure/B250157.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250158.png)
![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B250160.png)
![N-[(4-methoxyphenoxy)acetyl]-N'-(1-phenylethyl)thiourea](/img/structure/B250164.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide](/img/structure/B250165.png)
![N-phenyl-2-{[(phenylacetyl)carbamothioyl]amino}benzamide](/img/structure/B250167.png)
![2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzamide](/img/structure/B250169.png)
![N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B250170.png)
![2,4-dichloro-N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250171.png)

![N-[(mesitylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B250178.png)
